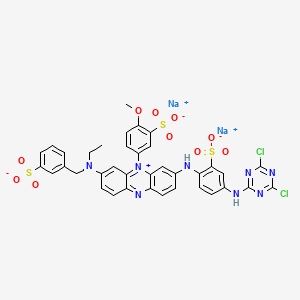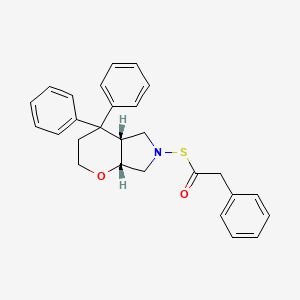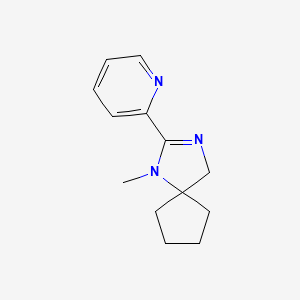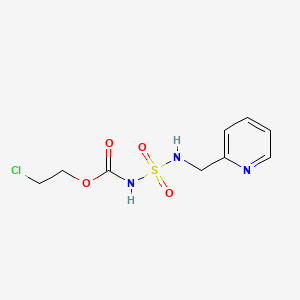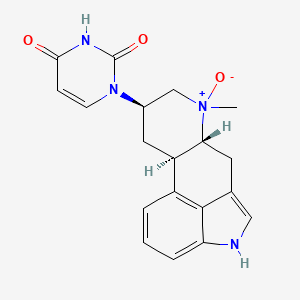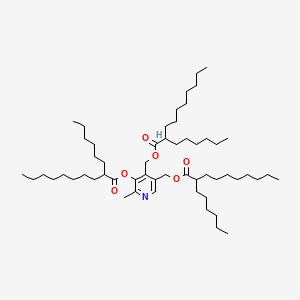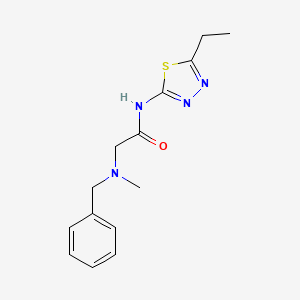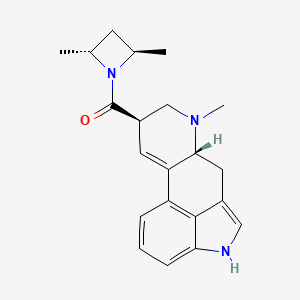
Jla8vmw267
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lysergic acid 2,4-dimethylazetidide, (R,R)-(+)-: (Jla8vmw267) is a compound with the molecular formula C21H25N3O and a molecular weight of 335.4427 This compound is a derivative of lysergic acid and contains a 2,4-dimethylazetidine moiety
Preparation Methods
The synthesis of lysergic acid 2,4-dimethylazetidide involves several steps, starting from lysergic acid. The key steps include:
Formation of the azetidine ring: This is achieved through a cyclization reaction involving appropriate reagents and conditions.
Chemical Reactions Analysis
Lysergic acid 2,4-dimethylazetidide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The azetidine ring can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Lysergic acid 2,4-dimethylazetidide has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of neuropharmacology.
Industry: It may have applications in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of lysergic acid 2,4-dimethylazetidide involves its interaction with specific molecular targets, such as receptors and enzymes. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and physiological responses. The exact pathways involved depend on the specific biological context and the concentration of the compound .
Comparison with Similar Compounds
Lysergic acid 2,4-dimethylazetidide can be compared with other similar compounds, such as:
Lysergic acid diethylamide (LSD): Both compounds are derivatives of lysergic acid, but they differ in their side chains and stereochemistry.
Lysergic acid: The parent compound from which lysergic acid 2,4-dimethylazetidide is derived.
2,4-Dimethylazetidine: A simpler compound containing the azetidine ring without the lysergic acid moiety
The uniqueness of lysergic acid 2,4-dimethylazetidide lies in its specific stereochemistry and the presence of both the lysergic acid and 2,4-dimethylazetidine moieties, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
470666-29-6 |
|---|---|
Molecular Formula |
C21H25N3O |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
[(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-[(2R,4R)-2,4-dimethylazetidin-1-yl]methanone |
InChI |
InChI=1S/C21H25N3O/c1-12-7-13(2)24(12)21(25)15-8-17-16-5-4-6-18-20(16)14(10-22-18)9-19(17)23(3)11-15/h4-6,8,10,12-13,15,19,22H,7,9,11H2,1-3H3/t12-,13-,15-,19-/m1/s1 |
InChI Key |
DUKNIHFTDAXJON-DZDCQFRTSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H](N1C(=O)[C@H]2CN([C@@H]3CC4=CNC5=CC=CC(=C45)C3=C2)C)C |
Canonical SMILES |
CC1CC(N1C(=O)C2CN(C3CC4=CNC5=CC=CC(=C45)C3=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


